Calcium 5-hydroxy-2-methylbenzenesulfonate
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Overview
Description
Calcium 5-hydroxy-2-methylbenzenesulfonate is a chemical compound with the molecular formula 2C7H7O4S.Ca. It is also known as calcium p-cresol-3-sulfonate. This compound is characterized by its unique structure, which includes a calcium ion coordinated with two molecules of 5-hydroxy-2-methylbenzenesulfonate. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 5-hydroxy-2-methylbenzenesulfonate typically involves the sulfonation of 5-hydroxy-2-methylbenzene (p-cresol) followed by the neutralization with calcium hydroxide. The reaction conditions include:
- p-Cresol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Stirred Tank Reactors (CSTRs): for the sulfonation step to ensure uniform mixing and reaction.
Filtration and Drying: The product is filtered to remove any unreacted materials and then dried to obtain the final compound in a pure form.
Chemical Reactions Analysis
Types of Reactions
Calcium 5-hydroxy-2-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces 5-hydroxy-2-methylbenzenesulfonic acid or 5-hydroxy-2-methylbenzene carboxylic acid.
Reduction: Can yield 5-hydroxy-2-methylbenzenesulfonic acid.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
Calcium 5-hydroxy-2-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of calcium 5-hydroxy-2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:
Calcium Ion Release: The compound releases calcium ions, which play a crucial role in cellular signaling and physiological processes.
Sulfonate Group Interaction: The sulfonate group can interact with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Calcium 2-hydroxy-5-methylbenzenesulfonate: Similar structure but with different positioning of the hydroxyl and methyl groups.
Calcium p-toluenesulfonate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
Calcium 5-hydroxy-2-methylbenzenesulfonate is unique due to the presence of both hydroxyl and sulfonate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H14CaO8S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
calcium;5-hydroxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O4S.Ca/c2*1-5-2-3-6(8)4-7(5)12(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
KTAGZADWZBKVJA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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